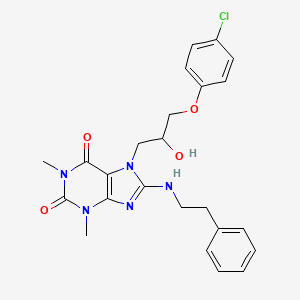
2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound known for its distinct chemical structure, which integrates elements of benzamide, triazole, and piperidine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step organic reactions. The typical procedure starts with the formation of the p-tolyl-1,2,3-triazole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The next steps involve the functionalization of this triazole intermediate with benzamide and piperidine through amide bond formation and subsequent substitutions.
Industrial Production Methods: In industrial settings, the synthesis would be optimized for scalability, cost-efficiency, and yield. This could involve automated reaction setups, bulk handling of reagents, and stringent purification steps to ensure the high purity of the final product. Continuous flow chemistry might be employed for better control over reaction conditions and improved safety.
化学反応の分析
Types of Reactions: 2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: Typically with agents like potassium permanganate or hydrogen peroxide.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Via nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions: Common reagents include copper(I) iodide for CuAAC reactions, strong acids or bases for hydrolysis or condensation reactions, and transition metal catalysts for complex organic transformations. Conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing these reactions.
Major Products Formed: The primary products of these reactions will vary but may include derivatives where one or more functional groups on the benzamide, triazole, or piperidine rings have been modified. These transformations could enhance the compound's biological or chemical properties.
科学的研究の応用
Chemistry: In chemistry, 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is studied for its complex structural features, providing a model for understanding chemical reactivity and molecular interactions.
Biology: Biologically, this compound can act as a probe or inhibitor in various biochemical assays, aiding in the study of cellular processes and molecular pathways.
Industry: Industrially, the compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials, due to its multifaceted chemical structure.
作用機序
The mechanism of action for 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions could inhibit or modify the activity of the target, impacting biological pathways and cellular functions. The exact pathways and targets would depend on the specific context of its application.
類似化合物との比較
Similar compounds include other triazole-containing benzamides or piperidine derivatives. What sets 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart are its unique functional groups that provide distinct reactivity and biological activity.
Some related compounds:
2,4-Dimethoxybenzamide derivatives
1-(P-tolyl)-1H-1,2,3-triazole compounds
Piperidinylbenzamides
These comparisons highlight the uniqueness of the compound due to its particular combination of functional groups and structural elements.
There you have it—a detailed exploration of this compound. Anything more you'd like to dive into?
特性
IUPAC Name |
2,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-4-6-18(7-5-16)29-15-21(26-27-29)24(31)28-12-10-17(11-13-28)25-23(30)20-9-8-19(32-2)14-22(20)33-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFBJSCNGLHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)
![7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2541311.png)
![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)



![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxypropyl)urea](/img/structure/B2541321.png)

![Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2541325.png)
